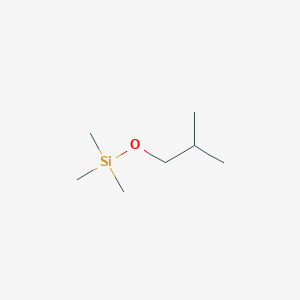

Silane, isobutoxytrimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

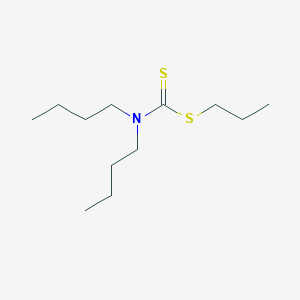

Silanes are a class of compounds that contain silicon and hydrogen atoms. They have a wide range of applications in various industries, including electronics, construction, and healthcare. Among the different types of silanes, isobutoxytrimethylsilane (IBOTMS) has gained significant attention due to its unique properties. IBOTMS is a colorless liquid that is soluble in organic solvents and has a boiling point of 117°C. It is commonly used as a precursor for the synthesis of various functionalized silanes and silica-based materials. In

Applications De Recherche Scientifique

Silane, isobutoxytrimethyl- has a wide range of applications in scientific research, including materials science, nanotechnology, and biomedicine. Silane, isobutoxytrimethyl- can be used as a precursor for the synthesis of various functionalized silanes, such as amino-functionalized silanes, which are used in the preparation of silica-based materials for drug delivery and tissue engineering. Silane, isobutoxytrimethyl- can also be used in the synthesis of silica-coated magnetic nanoparticles, which have potential applications in magnetic resonance imaging (MRI) and cancer therapy. In addition, Silane, isobutoxytrimethyl- can be used in the preparation of self-assembled monolayers (SAMs) on silicon surfaces, which have applications in the development of biosensors and microelectronic devices.

Mécanisme D'action

The mechanism of action of Silane, isobutoxytrimethyl- is not well understood, but it is believed to involve the reaction of the silane with surface hydroxyl groups to form a covalent bond. This results in the formation of a thin layer of silane on the surface, which can modify the surface properties, such as wettability and adhesion. The presence of the silane layer can also affect the biological and physiological properties of the surface, such as cell adhesion and protein adsorption.

Effets Biochimiques Et Physiologiques

Silane, isobutoxytrimethyl- has been shown to have a low toxicity and is not considered to be a significant health hazard. However, exposure to Silane, isobutoxytrimethyl- can cause irritation to the eyes, skin, and respiratory system. In addition, Silane, isobutoxytrimethyl- can react with water to form silanols, which can hydrolyze and release hydrogen gas, which can be flammable and explosive. Therefore, it is important to handle Silane, isobutoxytrimethyl- with care and to follow proper safety procedures.

Avantages Et Limitations Des Expériences En Laboratoire

Silane, isobutoxytrimethyl- has several advantages for lab experiments, including its high purity, low toxicity, and ease of handling. It can be used as a precursor for the synthesis of various functionalized silanes, which can be used in the preparation of silica-based materials for drug delivery and tissue engineering. However, the synthesis of Silane, isobutoxytrimethyl- can be expensive, and it requires the use of hazardous chemicals and specialized equipment. In addition, the reactivity of Silane, isobutoxytrimethyl- with water can make it difficult to handle and store.

Orientations Futures

There are several future directions for the research and development of Silane, isobutoxytrimethyl-, including the synthesis of new functionalized silanes with improved properties, the development of new methods for the preparation of silica-based materials, and the investigation of the biological and physiological effects of Silane, isobutoxytrimethyl-. In addition, the use of Silane, isobutoxytrimethyl- in the development of biosensors and microelectronic devices is an area of active research. Overall, Silane, isobutoxytrimethyl- has the potential to be a valuable tool for scientific research and technological innovation.

Méthodes De Synthèse

Silane, isobutoxytrimethyl- can be synthesized using several methods, including the reaction of isobutyl alcohol with trimethylchlorosilane and sodium hydride. The reaction takes place in the presence of a catalyst, such as tetrabutylammonium fluoride. The yield of Silane, isobutoxytrimethyl- can be improved by using a solvent, such as toluene or dichloromethane. Another method of synthesizing Silane, isobutoxytrimethyl- involves the reaction of isobutyric anhydride with trimethylchlorosilane and sodium methoxide. This method yields a higher purity of Silane, isobutoxytrimethyl-, but it requires more steps and is more expensive.

Propriétés

Numéro CAS |

18269-50-6 |

|---|---|

Nom du produit |

Silane, isobutoxytrimethyl- |

Formule moléculaire |

C7H18OSi |

Poids moléculaire |

146.3 g/mol |

Nom IUPAC |

trimethyl(2-methylpropoxy)silane |

InChI |

InChI=1S/C7H18OSi/c1-7(2)6-8-9(3,4)5/h7H,6H2,1-5H3 |

Clé InChI |

ZQINJXJSYYRJIV-UHFFFAOYSA-N |

SMILES |

CC(C)CO[Si](C)(C)C |

SMILES canonique |

CC(C)CO[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.